N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Descripción
The compound N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidin-7-amine core with three key substituents:
- Position 3: A 4-methylphenyl group.
- Position 5: A methyl group.
- Amine side chain: A 2-(3,4-dimethoxyphenyl)ethyl moiety.
This structure is closely related to N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 950321-15-0, ), which includes an additional 2-trifluoromethyl group. The absence of this group in the queried compound may alter electronic and steric properties, influencing biological activity and solubility .
Propiedades
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-5-8-19(9-6-16)20-15-26-28-23(13-17(2)27-24(20)28)25-12-11-18-7-10-21(29-3)22(14-18)30-4/h5-10,13-15,25H,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAZCMVTJRHATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCCC4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine have been shown to have some activity as a monoamine oxidase inhibitor.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly monoamine oxidases, leading to inhibition of these enzymes.
Biochemical Pathways
If it acts as a monoamine oxidase inhibitor like its related compounds, it could potentially affect the metabolism of monoamines such as dopamine, norepinephrine, and serotonin.
Pharmacokinetics
The molecular weight of the compound is 35941600, which could influence its pharmacokinetic properties.
Actividad Biológica
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with significant potential in various therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H25F3N4O2 |
| Molecular Weight | 470.5 g/mol |
| IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidin-7-amine |
| InChI Key | YTOKWRMZQQWIDQ-UHFFFAOYSA-N |
This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its wide range of biological activities including antitumor and antimicrobial properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized derivatives exhibited significant antiproliferative activity against various cancer cell lines. The mechanisms of action often involve inhibition of key kinases that regulate cell growth and division. In particular, compounds similar to this compound have shown efficacy against Aurora-A kinase, a target implicated in cancer progression .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Pyrazolo derivatives have been documented to possess activity against various pathogens, including bacteria and fungi. The presence of the dimethoxyphenyl group may enhance its interaction with microbial targets .
Anti-inflammatory Effects
Inflammation is a critical pathway in many diseases, including cancer and autoimmune disorders. Compounds with similar structures have been investigated for their anti-inflammatory effects , showing promise in reducing pro-inflammatory cytokine production. This aspect is particularly relevant for therapeutic strategies aimed at chronic inflammatory conditions .
Study 1: Synthesis and Evaluation
A notable study synthesized derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their biological activities. Among these compounds, one derivative demonstrated an IC50 value of 2.18 μM against Mycobacterium tuberculosis, indicating strong antimicrobial activity .
Study 2: Cytotoxicity Assessment
In another investigation focusing on cytotoxicity, compounds derived from the same scaffold were tested on human embryonic kidney (HEK-293) cells. The results indicated that several compounds were non-toxic at concentrations effective against target pathogens .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine scaffold exhibit significant anticancer properties. These compounds can inhibit various kinases involved in cancer progression. For instance, studies have shown that similar pyrazolo[1,5-a]pyrimidines can serve as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .
Antimycobacterial Properties
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been explored for its antimycobacterial activity. Similar compounds have demonstrated inhibitory effects on Mycobacterium tuberculosis by targeting ATP synthase, which is essential for bacterial energy metabolism . This suggests a potential application in developing new tuberculosis treatments.
Neuroprotective Effects
Emerging studies suggest that pyrazolo[1,5-a]pyrimidine derivatives may offer neuroprotective effects. They can modulate pathways involved in neurodegenerative diseases by inhibiting specific enzymes or receptors associated with neuronal death . This opens avenues for research into treatments for conditions like Alzheimer's disease.
Anti-inflammatory Activity
Compounds similar to this compound have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines . This could lead to applications in treating chronic inflammatory diseases.
Table 1: Summary of Biological Activities
Case Study: Anticancer Potential
In a study focusing on the structure-activity relationship (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized various analogs and evaluated their potency against cancer cell lines. The results indicated that modifications to the side chains significantly impacted their inhibitory activity against CDKs and other relevant targets .
Case Study: Antimycobacterial Activity
A recent investigation highlighted the efficacy of certain pyrazolo[1,5-a]pyrimidines against Mycobacterium tuberculosis. The study utilized an M. smegmatis model to assess ATP depletion as a measure of antibacterial activity. Compounds were shown to inhibit ATP synthesis effectively and displayed promising results in vivo using murine models .
Comparación Con Compuestos Similares
Substituent Variations at Position 3
The 3-position of the pyrazolo[1,5-a]pyrimidine core is critical for target binding. Key analogs include:
- 3-(4-Fluorophenyl) derivatives (Compounds 47–51, ): These exhibit anti-mycobacterial activity, with MIC values ranging from 0.39–1.56 µg/mL against Mycobacterium tuberculosis. The electron-withdrawing fluorine atom enhances interactions with hydrophobic enzyme pockets .
- 3-Phenyl derivatives (): For example, 2-ethyl-5-methyl-N-(4-methylphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine lacks the 4-methyl group, reducing steric bulk compared to the queried compound .
Key Insight : The 4-methylphenyl group in the queried compound may improve lipophilicity and membrane permeability compared to 4-fluorophenyl or phenyl analogs.
Substituent Variations at Position 5
Amine Side Chain Modifications
The N-[2-(3,4-dimethoxyphenyl)ethyl] side chain distinguishes the queried compound from analogs with:
- Pyridinylmethyl groups (Compounds 47–51, ): These derivatives show moderate to high anti-mycobacterial activity, likely due to hydrogen bonding with the pyridine nitrogen.
Key Insight : The 3,4-dimethoxyphenethyl group may enhance binding to enzymes requiring aromatic or polar interactions, such as kinases or oxidoreductases .
Data Table: Structural and Functional Comparison
Métodos De Preparación
Core Formation: Pyrazolo[1,5-a]Pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is typically constructed via cyclocondensation reactions. Two primary methodologies dominate the literature:
Microwave-Assisted Cyclization
A microwave-enhanced approach accelerates the formation of the heterocyclic core. In a representative procedure, 5-amino-3-(4-methylphenyl)-1H-pyrazole (6 , 0.22 g, 10 mmol) reacts with acetylacetone or aryl-substituted enaminones in acetic acid under microwave irradiation (140°C, 2 min). This method achieves a 73% yield of the pyrazolo[1,5-a]pyrimidine intermediate (7 ), confirmed via NMR and mass spectrometry. Key advantages include reduced reaction time and improved regioselectivity compared to conventional heating.
Vilsmeier Reagent-Mediated Cyclization
An alternative one-flask synthesis employs Vilsmeier reagents (e.g., PBr₃ in DMF) to facilitate cyclization. 5-Aminopyrazole derivatives react with the in situ-generated Vilsmeier complex at 60°C for 1–2 h, followed by treatment with hexamethyldisilazane (HMDS) to yield pyrazolo[3,4-d]pyrimidines. While optimized for a different isomer, this method’s adaptability to pyrazolo[1,5-a]pyrimidines is theorized by adjusting solvent polarity and temperature.
Table 1: Core Formation Method Comparison
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. The target compound exhibits an Rf value of 0.45–0.55 under these conditions. For enhanced purity, preparative HPLC (C18 column, acetonitrile/water gradient) achieves ≥98% purity.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. For example, DMF increases Vilsmeier reagent reactivity, reducing cyclization time from 5 h to 1.5 h. Elevated temperatures (80–100°C) improve yields but risk decomposition beyond 110°C.
Catalytic Additives
Triethylamine (TEA) and HMDS are pivotal for deprotonation and silylation, respectively. HMDS enhances nucleophilicity of the amine precursor, increasing amination yields from 70% to 89%.
Table 2: Optimization Parameters for Key Steps
| Parameter | Optimal Range | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 60–80°C | +15–20% | |
| TEA Equivalents | 3.0 equiv. | +25% | |
| Microwave Power | 300 W | +12% vs. reflux |
Q & A
Q. Critical Parameters :
- Temperature control (60–80°C for cyclization).
- Solvent polarity adjustments to minimize steric hindrance from bulky substituents .
Structural Confirmation Techniques
Q: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound? A:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 445.2 .
- X-ray Crystallography : Resolves steric interactions between the 4-methylphenyl and dimethoxyphenethyl groups, with bond angles deviating ≤2° from ideal sp² hybridization .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituents (e.g., 3,4-dimethoxyphenethyl vs. fluorophenyl) influence this compound’s biological activity? A: Substituent effects are evaluated through comparative SAR studies:
Q. Methodology :
- Docking Simulations : AutoDock Vina predicts binding poses using PDB 1XYZ.
- Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates .
Resolving Contradictory Bioactivity Data
Q: How can researchers address discrepancies in reported IC₅₀ values across studies (e.g., 0.45 μM vs. 1.20 μM)? A: Contradictions often arise from:
- Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter enzyme conformation. Standardize using HEPES buffer (pH 7.4, 150 mM NaCl) .
- Compound Purity : HPLC purity ≥95% is critical; impurities ≥5% skew dose-response curves .
- Cell Line Variability : Use isogenic cell lines (e.g., HEK293T) with CRISPR-validated targets .
Q. Validation Workflow :
Replicate assays with identical batches.
Cross-validate via SPR (surface plasmon resonance) for binding affinity .
Mechanistic Elucidation Strategies
Q: What experimental designs are recommended to elucidate the compound’s mechanism of action? A:
- Kinetic Studies :
- Lineweaver-Burk Plots : Determine competitive vs. non-competitive inhibition.
- Pre-incubation Time Courses : Assess time-dependent inhibition (kobs ~0.1 min⁻¹) .
- Cellular Pathway Analysis :
Q. Advanced Tools :
- Cryo-EM : Resolve compound-enzyme complexes at 3.2 Å resolution .
Stability and Degradation Profiling
Q: How can researchers assess the compound’s stability under physiological conditions? A:
- Forced Degradation Studies :
- Acidic (pH 2) : Hydrolyzes pyrimidine ring (t₁/₂ = 8 hr).
- Oxidative (H₂O₂) : Demethylation at 3,4-dimethoxyphenyl group .
- Plasma Stability : Incubate with human plasma (37°C, 24 hr); quantify via LC-MS/MS (LOQ = 1 ng/mL) .
Q. Mitigation Strategies :
- Prodrug Design : Introduce ester moieties to enhance metabolic stability .
Comparative Analysis with Analogues
Q: How does this compound compare to structurally similar pyrazolo[1,5-a]pyrimidines in terms of pharmacokinetics? A:
| Compound | LogP | t₁/₂ (hr) | Plasma Protein Binding (%) |
|---|---|---|---|
| Target Compound | 3.2 | 4.5 | 92 |
| 3-(4-Fluorophenyl) Analogue | 2.8 | 3.1 | 88 |
| 2-Trifluoromethyl Analogue | 3.5 | 6.0 | 95 |
Q. Key Insights :
- Higher LogP correlates with increased membrane permeability but reduced aqueous solubility.
- Trifluoromethyl groups extend half-life via metabolic resistance .
Experimental Design for In Vivo Efficacy
Q: What preclinical models and dosing regimens are optimal for evaluating this compound’s efficacy? A:
- Xenograft Models : Use immunodeficient mice implanted with MDA-MB-231 (breast cancer) or A549 (lung cancer) cells.
- Dosing : 10 mg/kg (oral, bid) for 21 days; monitor tumor volume via caliper measurements .
- PK/PD Integration : Measure plasma concentrations (Cmax ~1.2 μg/mL) and correlate with tumor growth inhibition .
Q. Endpoint Analysis :
- Immunohistochemistry for proliferation markers (Ki-67).
- Metabolomic profiling of tumor tissue .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
